molecular formula C10H13NO3S B14842984 3-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide

3-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide

Katalognummer: B14842984
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: VLRJYDGZUZLHAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a hydroxybenzenesulfonamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide typically involves the introduction of a cyclopropylmethyl group into a hydroxybenzenesulfonamide framework. One common method involves the reaction of cyclopropylmethyl bromide with 5-hydroxybenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyclopropylmethyl group can enhance the binding affinity and specificity of the compound for its targets, leading to more effective inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide
  • 3-(Cyclopropylmethyl)-5-methoxybenzenesulfonamide
  • 3-(Cyclopropylmethyl)-5-aminobenzenesulfonamide

Uniqueness

3-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide is unique due to the presence of both a cyclopropylmethyl group and a hydroxy group on the benzenesulfonamide framework. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H13NO3S

Molekulargewicht

227.28 g/mol

IUPAC-Name

3-(cyclopropylmethyl)-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c11-15(13,14)10-5-8(3-7-1-2-7)4-9(12)6-10/h4-7,12H,1-3H2,(H2,11,13,14)

InChI-Schlüssel

VLRJYDGZUZLHAC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2=CC(=CC(=C2)S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.